Biotin-doxorubicin

Targeted Drug Delivery Colorectal Cancer Avidin-Biotin Pretargeting

Biotin-doxorubicin is a bifunctional anthracycline conjugate linking doxorubicin to biotin via a tunable linker, enabling avidin-biotin pretargeted drug delivery with the highest known non-covalent affinity (Kd ≈ 10⁻¹⁵ M). Unlike free doxorubicin, it exploits receptor-mediated endocytosis via biotin receptors overexpressed in cancer cells, achieving 2.3-fold enhanced cellular uptake and 5.2-fold selective cytotoxicity in HepG2 vs. WI-38 fibroblasts. The pH-sensitive hydrazone linker ensures tumor microenvironment-specific drug release. For modular pretargeted therapy and fluorescence tracking studies. ≥98% purity. Buy online or request a quote.

Molecular Formula C52H71N5O19S
Molecular Weight 1102.2 g/mol
Cat. No. B12367568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-doxorubicin
Molecular FormulaC52H71N5O19S
Molecular Weight1102.2 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)N)O
InChIInChI=1S/C52H71N5O19S/c1-28-46(62)31(53)23-40(75-28)76-34-25-52(68,24-30-42(34)50(66)44-43(48(30)64)47(63)29-7-5-8-33(69-2)41(29)49(44)65)36(58)26-74-39(61)12-6-11-38(60)55-14-16-71-18-20-73-22-21-72-19-17-70-15-13-54-37(59)10-4-3-9-35-45-32(27-77-35)56-51(67)57-45/h5,7-8,28,31-32,34-35,40,45-46,62,64,66,68H,3-4,6,9-27,53H2,1-2H3,(H,54,59)(H,55,60)(H2,56,57,67)/t28-,31-,32-,34-,35-,40-,45-,46+,52-/m0/s1
InChIKeyYVYPMNQETRWBLT-UDMZLYAZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-Doxorubicin for Targeted Cancer Research: Procurement-Grade Conjugate Specifications


Biotin-doxorubicin is a chemically conjugated anthracycline derivative in which the cytotoxic agent doxorubicin is covalently linked to a biotin (vitamin B7) targeting moiety, typically via a cleavable or non-cleavable linker. This bifunctional construct is designed to exploit the extraordinarily high affinity (Kd ≈ 10⁻¹⁵ M) of the biotin-avidin/streptavidin interaction for targeted drug delivery, pretargeted therapy, or in vitro diagnostic applications [1]. The compound retains the core planar anthraquinone chromophore responsible for DNA intercalation and topoisomerase II inhibition, while the biotin moiety confers receptor-mediated targeting capabilities not present in unconjugated doxorubicin or other non-biotinylated analogs [2]. Key procurement considerations include linker chemistry (cleavable vs. stable), purity (typically >98% by HPLC), and the specific molecular design which determines whether the conjugate functions as a prodrug requiring enzymatic or pH-triggered activation [1].

Why Biotin-Doxorubicin Cannot Be Substituted with Unconjugated Doxorubicin or Alternative Conjugates in Targeted Delivery Studies


Unconjugated doxorubicin (free DOX) lacks any tumor-targeting moiety and distributes systemically, causing dose-limiting cardiotoxicity and hematopoietic suppression that constrain therapeutic windows in both preclinical and clinical settings [1]. While alternative ligand-drug conjugates (e.g., folate-doxorubicin, antibody-drug conjugates) offer targeting, they operate through distinct receptor systems with different tissue expression profiles, internalization kinetics, and intracellular trafficking pathways [2]. Biotin-doxorubicin uniquely leverages the avidin-biotin interaction—the strongest known non-covalent biological bond—enabling modular pretargeting strategies where the targeting agent (avidin conjugate) and effector molecule (biotin-doxorubicin) are administered sequentially, a capability not possible with directly conjugated folate or antibody systems [1]. Furthermore, the pH-sensitive hydrazone linkage employed in many biotin-doxorubicin prodrug designs enables tumor microenvironment-specific drug release, whereas alternative conjugates with stable linkers may exhibit reduced intratumoral free drug liberation [3]. Substitution with non-biotinylated analogs would abrogate the entire mechanistic basis of avidin-biotin pretargeting and receptor-mediated uptake, fundamentally altering experimental outcomes.

Biotin-Doxorubicin Quantitative Differentiation Evidence: Comparative Data Against Free Doxorubicin and Alternative Conjugates


Pre-Targeted Biotin-Doxorubicin (bDOX) Achieves 2.3-Fold Higher Cellular Uptake than Free Doxorubicin in Colorectal Cancer Models

In a pretargeted delivery system where avidin was first administered followed by the biotin-doxorubicin prodrug (bDOX), cellular uptake in human colorectal tumor cells (LS180 and HT-29) was quantitatively compared against free doxorubicin [1]. The pretargeted bDOX demonstrated higher cellular internalization than unconjugated doxorubicin under identical experimental conditions, quantified as 2.3-fold enhanced uptake based on fluorescence intensity measurements [1].

Targeted Drug Delivery Colorectal Cancer Avidin-Biotin Pretargeting

Biotin-Doxorubicin Prodrug (bDOX) Exhibits 1.8-Fold Greater Tumor Inhibition than Free Doxorubicin in LS180 Xenograft Model

In a comparative in vivo efficacy study using LS180 colorectal cancer xenograft-bearing mice, the pretargeted biotin-doxorubicin prodrug (bDOX) was evaluated against free doxorubicin [1]. Tumor volume measurements demonstrated that bDOX achieved significantly greater tumor growth inhibition compared to unconjugated doxorubicin, with a calculated tumor inhibition rate of 1.8-fold higher for the pretargeted bDOX group relative to free DOX-treated animals at the study endpoint [1].

In Vivo Efficacy Xenograft Model Antitumor Activity

Biotin-Doxorubicin Conjugate Demonstrates Selective Cytotoxicity: 5.2-Fold Higher in HepG2 Cancer Cells versus WI-38 Normal Fibroblasts

A biotin-doxorubicin prodrug (prodrug 9) incorporating a pH-sensitive hydrazone linker was evaluated for selective anticancer activity against the HepG2 hepatocellular carcinoma cell line versus the WI-38 normal lung fibroblast cell line [1]. MTT cytotoxicity assays revealed that the prodrug exhibited preferential killing of cancer cells over normal cells, with quantitative analysis demonstrating a 5.2-fold higher cytotoxic potency in HepG2 cells compared to WI-38 fibroblasts, attributed to elevated biotin receptor expression on the malignant cells [1]. In contrast, free doxorubicin shows non-selective cytotoxicity across both cell types.

Selective Cytotoxicity Cancer Cell Targeting Biotin Receptor-Mediated Uptake

Biotin-Doxorubicin Conjugate Retains Topoisomerase II Inhibitory Activity Comparable to Unmodified Doxorubicin

A key concern with doxorubicin conjugation is the potential loss of topoisomerase II inhibitory activity due to steric hindrance or altered DNA intercalation. A study specifically evaluating a biotinylated doxorubicin derivative synthesized via a stable bis-allyloxycarbonyl biotin aldehyde demonstrated that the biotinylated analog retained topoisomerase activity comparable to unmodified doxorubicin [1]. While exact numerical IC50 values were not reported in the abstract, the authors explicitly confirmed that the biotin conjugation did not abolish the core enzymatic inhibitory mechanism, a critical differentiation from other doxorubicin modifications that may compromise target engagement [1].

Mechanism of Action Topoisomerase Inhibition Enzymatic Activity

Biotin-Doxorubicin Procurement Applications: Research Scenarios Validated by Quantitative Evidence


Preclinical Avidin-Biotin Pretargeted Therapy Studies in Colorectal Cancer Models

Researchers requiring a modular pretargeted chemotherapy approach should procure biotin-doxorubicin for sequential administration with avidin-conjugated targeting agents. The 2.3-fold enhanced cellular uptake and 1.8-fold greater tumor inhibition demonstrated in LS180 and HT-29 colorectal cancer models [3] provide quantitative justification for selecting this conjugate over free doxorubicin. This scenario is particularly relevant for studies evaluating tumor-specific drug activation and minimizing systemic cardiotoxicity.

Biotin Receptor-Overexpressing Cancer Cell Selectivity Assays

Investigators studying differential cytotoxicity between malignant and normal cells should utilize biotin-doxorubicin prodrugs with pH-sensitive linkers. The 5.2-fold selective cytotoxicity observed in HepG2 hepatocellular carcinoma cells versus WI-38 normal fibroblasts [3] validates procurement for studies requiring cancer cell-preferential killing. Free doxorubicin or non-biotinylated conjugates cannot replicate this receptor-mediated selectivity profile.

Mechanistic Studies of Avidin-Mediated Cellular Internalization Pathways

Researchers investigating receptor-mediated endocytosis and intracellular drug trafficking should select biotin-doxorubicin for its dual capability as both a fluorescent tracer (via doxorubicin's intrinsic fluorescence) and a targeting ligand. The verified retention of topoisomerase II inhibitory activity [3] ensures that observed cytotoxic effects reflect the conjugate's intended mechanism rather than off-target artifacts, making it suitable for studies correlating subcellular localization with pharmacological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biotin-doxorubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.